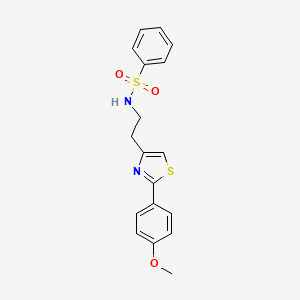
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . This compound combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves the combination of thiazole and sulfonamide groups . The specific synthesis process and yield for this compound are not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación
Photodynamic Therapy
- The study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
- Research by Röver et al. (1997) involved the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition in vitro, suggesting their usefulness in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer and Antiviral Agents
- Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in various organs (Küçükgüzel et al., 2013).
DNA Binding and Catalytic Activities
- A study by El-Sonbati et al. (2015) focused on synthesizing new azo dye ligands containing benzenesulfonamide and their Ru(III) complexes. These complexes showed potential in calf thymus DNA binding and could act as catalysts for specific chemical reactions, indicating their applicability in biochemical research (El-Sonbati et al., 2015).
Anticancer Activity
- Research by Tsai et al. (2016) on aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-benzenesulfonamides, showed significant anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cells. These compounds demonstrated higher potency and lower cytotoxicity compared to traditional treatments like 5-fluorouracil (Tsai et al., 2016).
Antiproliferative Agents
- Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives with potential as antiproliferative agents. Their in vitro activity against various cancer cell lines indicated their potential in developing new anticancer drugs (Motavallizadeh et al., 2014).
Anticonvulsant Agents
- A study by Farag et al. (2012) involved the synthesis of azoles incorporating a sulfonamide moiety, showing potential as anticonvulsant agents. Some synthesized compounds provided significant protection against picrotoxin-induced convulsion (Farag et al., 2012).
Propiedades
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-23-16-9-7-14(8-10-16)18-20-15(13-24-18)11-12-19-25(21,22)17-5-3-2-4-6-17/h2-10,13,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJZFNWIFOSCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

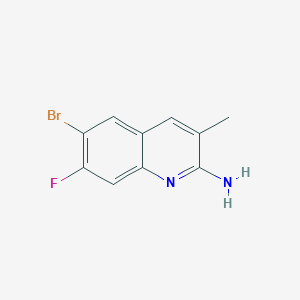
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
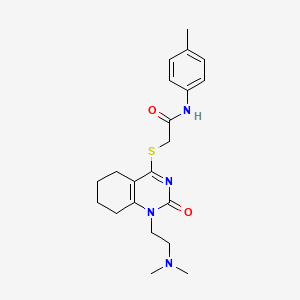
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
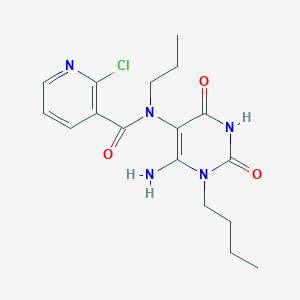
![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)
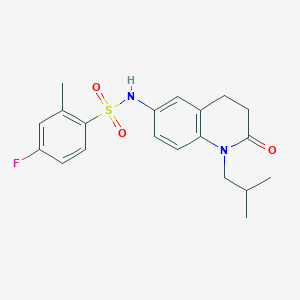
![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)
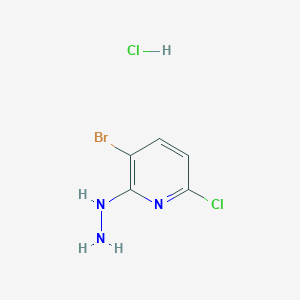
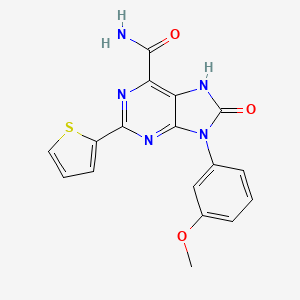
![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)
![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)
